molecular formula C11H17Cl2N3O B2929057 1-(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)ethanol dihydrochloride CAS No. 1573547-32-6

1-(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)ethanol dihydrochloride

Cat. No. B2929057
CAS RN: 1573547-32-6
M. Wt: 278.18
InChI Key: CAKONFIBIYPOPL-UHFFFAOYSA-N
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Description

1-(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)ethanol dihydrochloride, commonly known as BIM-23056, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIM-23056 is a benzimidazole derivative that exhibits a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In

Mechanism of Action

The mechanism of action of BIM-23056 is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. In cancer cells, BIM-23056 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In virus-infected cells, BIM-23056 has been shown to inhibit the activity of several viral enzymes, including the viral protease and reverse transcriptase. In inflammation, BIM-23056 has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BIM-23056 has been shown to exhibit several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. In cancer cells, BIM-23056 has been shown to induce apoptosis by activating the caspase cascade and disrupting mitochondrial function. In virus-infected cells, BIM-23056 has been shown to inhibit viral replication by disrupting viral protein synthesis and assembly. In inflammation, BIM-23056 has been shown to modulate immune responses by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BIM-23056 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. BIM-23056 has been shown to exhibit high potency against several cancer cell lines and viruses, making it a promising candidate for further development. BIM-23056 also exhibits high selectivity, meaning that it specifically targets cancer cells or viruses without affecting normal cells. However, BIM-23056 has some limitations, including its poor solubility and stability, which can affect its efficacy and bioavailability.

Future Directions

There are several future directions for the research and development of BIM-23056. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential applications of BIM-23056 in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to elucidate the mechanism of action of BIM-23056 and to identify potential drug targets for further development. Overall, BIM-23056 has the potential to be a valuable tool for scientific research and a promising candidate for drug development.

Synthesis Methods

BIM-23056 can be synthesized using a multi-step process that involves the reaction of 2-aminomethylbenzimidazole with ethylene oxide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treating the resulting diol with hydrochloric acid. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

BIM-23056 has been extensively studied for its potential applications in various fields, including cancer research, virology, and inflammation. In cancer research, BIM-23056 has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In virology, BIM-23056 has been shown to inhibit the replication of several viruses, including HIV-1, influenza A, and hepatitis C. In inflammation, BIM-23056 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

properties

IUPAC Name

1-[1-(2-aminoethyl)benzimidazol-2-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-8(15)11-13-9-4-2-3-5-10(9)14(11)7-6-12;;/h2-5,8,15H,6-7,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKONFIBIYPOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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